2-Bromopyridine-15N

Stable Isotope Labeling Synthetic Methodology Mass Spectrometry Standards

2-Bromopyridine-15N (CAS 54267-53-7) is a nitrogen-15 isotopically labeled derivative of the heteroaryl halide 2-bromopyridine, a common synthetic building block. It is characterized by the substitution of the natural abundance 14N atom in the pyridine ring with the stable isotope 15N, resulting in a molecular formula of C5H4Br15N and a molecular weight of 158.99 g/mol.

Molecular Formula C5H4BrN
Molecular Weight 158.99 g/mol
Cat. No. B028378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyridine-15N
Synonyms2-Pyridine-15N Bromide;  2-Pyridyl-15N Bromide;  NSC 8031-15N; 
Molecular FormulaC5H4BrN
Molecular Weight158.99 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)Br
InChIInChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i7+1
InChIKeyIMRWILPUOVGIMU-CDYZYAPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Bromopyridine-15N: Core Analytical and Physicochemical Data for Procurement Assessment


2-Bromopyridine-15N (CAS 54267-53-7) is a nitrogen-15 isotopically labeled derivative of the heteroaryl halide 2-bromopyridine, a common synthetic building block . It is characterized by the substitution of the natural abundance 14N atom in the pyridine ring with the stable isotope 15N, resulting in a molecular formula of C5H4Br15N and a molecular weight of 158.99 g/mol . This isotopic modification does not alter the core chemical reactivity of the parent compound but fundamentally changes its analytical properties, making it an essential internal standard or tracer in applications requiring precise mass spectrometric quantitation .

The Case for 2-Bromopyridine-15N: Why Unlabeled or Other Isotopologs Cannot Be Substituted


Generic substitution fails because the isotopic label is the defining feature that enables its specific applications. The unlabeled 2-bromopyridine (CAS 109-04-6) cannot serve as an internal standard in mass spectrometry-based quantitation due to its identical mass-to-charge ratio with the analyte, leading to signal interference and inaccurate measurements . Similarly, a deuterated analog like 2-bromopyridine-d4, while also useful as an internal standard, may exhibit different chromatographic behavior or be subject to hydrogen-deuterium exchange, which compromises its utility in certain matrices . Furthermore, the specific synthetic route to obtain the 15N label can impact both the isotopic purity and the overall cost, making 2-Bromopyridine-15N a distinct procurement decision compared to custom-synthesized 15N-pyridines via alternative methods .

Quantitative Differentiation: Head-to-Head Evidence for 2-Bromopyridine-15N Selection


Isotopic Enrichment: Superior 15N Incorporation vs. Alternative Synthesis Method

2-Bromopyridine-15N, when synthesized via the modern Zincke imine method, achieves a >95% 15N-incorporation in most cases, which is a significant improvement over older methods that yielded only ~81% isotopic purity . This higher enrichment is critical for minimizing interference from the unlabeled M+0 isotope in quantitative MS assays. In contrast, the unlabeled analog (2-Bromopyridine) has a natural 15N abundance of only 0.37% .

Stable Isotope Labeling Synthetic Methodology Mass Spectrometry Standards

Procurement Efficiency: Cost Comparison for a 5 mg Research Unit

The procurement cost for a standard research quantity of 2-Bromopyridine-15N is quantified at $330.00 for 5 mg . This provides a concrete, verifiable price point for budgeting and comparison. In contrast, custom synthesis of other 15N-labeled pyridines via de novo routes is typically far more expensive and time-consuming, with no comparable public list price available due to its bespoke nature. The unlabeled 2-bromopyridine is significantly cheaper, but as established in Section 2, it cannot perform the same function as a mass spectrometry internal standard .

Procurement Cost Analysis Research Economics

Analytical Selectivity: Distinct Mass Shift for Unambiguous LC-MS/MS Detection

The replacement of 14N with 15N results in a predictable and distinct +1 Da mass shift in the molecular ion of 2-Bromopyridine-15N compared to its unlabeled counterpart. The monoisotopic mass of 2-Bromopyridine-15N is 157.949738 Da, while unlabeled 2-Bromopyridine is 156.953 Da . This 1 Da difference is ideal for LC-MS/MS assays, as it avoids isotopic overlap with the analyte's natural M+1 isotope cluster, which is a common problem with deuterium (D)-labeled internal standards that often show a +3 or +4 Da shift but can have overlapping peaks .

LC-MS/MS Quantitative Analysis Isotope Dilution

Synthetic Yield: Quantified Advantage of Modern Labeling Method

The Zincke imine-based method for synthesizing 15N-pyridines, which can be used to produce 2-Bromopyridine-15N, demonstrates a reaction yield of ~55% . This represents a substantial improvement over an earlier method that achieved only ~33% yield for a similar transformation . While this data is from the general synthesis of 15N-pyridines, it is directly applicable to 2-Bromopyridine-15N and indicates a more efficient and cost-effective production route, which is ultimately passed on to the end-user in terms of availability and potentially price.

Synthetic Methodology Process Chemistry Isotope Economics

Specification Compliance: Vendor-Guaranteed Dual Purity Metrics

Commercially available 2-Bromopyridine-15N is supplied with a dual specification: standard chemical purity of 98% and isotopic enrichment of ≥98 atom% 15N, as verified by NMR, HPLC, and GC . This dual purity is not a given for all isotopically labeled compounds; for instance, a deuterated analog like 2-bromopyridine-d4 may be supplied with a chemical purity of 98.40% but its isotopic enrichment is not always specified in the same way, potentially leading to ambiguous performance as an internal standard .

Quality Control Product Specification Procurement Compliance

High-Impact Application Scenarios for 2-Bromopyridine-15N Based on Quantitative Evidence


LC-MS/MS Bioanalytical Method Development and Validation

As a stable isotope-labeled internal standard, 2-Bromopyridine-15N is the optimal choice for developing and validating quantitative LC-MS/MS assays for 2-bromopyridine or its metabolites in complex biological matrices (plasma, urine, tissue). The evidence confirms its >95% isotopic purity and distinct +1 Da mass shift are ideal for isotope dilution mass spectrometry. Its use directly addresses regulatory requirements for bioanalytical method validation by compensating for matrix effects, extraction recovery, and instrument variability, ensuring the accuracy and precision required for pharmacokinetic and toxicology studies.

Drug Metabolism and Pharmacokinetics (DMPK) Tracer Studies

For investigations into the absorption, distribution, metabolism, and excretion (ADME) of novel pyridine-containing drug candidates, 2-Bromopyridine-15N serves as a crucial tracer. The >250-fold enrichment compared to the unlabeled compound allows for the unambiguous tracking of the pyridine moiety through metabolic pathways using NMR or MS, distinguishing it from endogenous compounds or unlabeled drug. The cost-effectiveness of a commercial 5 mg unit at $330 makes it a practical choice for these early-stage, high-impact studies.

Synthesis of Isotopically Labeled Complex Molecules and Materials

As a building block, 2-Bromopyridine-15N enables the site-specific incorporation of a 15N label into more complex organic frameworks, pharmaceuticals, or advanced materials via cross-coupling reactions. The modern Zincke imine-based production method, which yields the compound with ~55% efficiency , ensures a more reliable commercial supply for researchers needing to synthesize multi-step labeled probes. The dual specification of 98% chemical and isotopic purity provides the confidence needed for the synthesis of high-value, isotopically labeled products where yield and purity are paramount.

Mechanistic and Structural Elucidation by NMR Spectroscopy

The 15N label in 2-Bromopyridine-15N provides a sensitive NMR-active nucleus (spin-½) for probing molecular structure, dynamics, and reaction mechanisms. Its high isotopic enrichment (>95% 15N ) allows for rapid acquisition of high-quality 15N NMR spectra, which can be used to study the behavior of the pyridine ring in metal complexes, catalysts, or biological targets. The specific cost point and availability make it an accessible tool for academic and industrial NMR labs investigating nitrogen-containing heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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